molecular formula C16H20N4O3S B2592587 N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428366-10-2

N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2592587
M. Wt: 348.42
InChI Key: GBXDZUVMCXOEDD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, commonly known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Synthesis and Biological Evaluation

A sulfonamide-containing series of 1,5-diarylpyrazole derivatives, including compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, was synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure-activity relationship (SAR) studies led to the identification of several potent and selective COX-2 inhibitors, indicating the potential therapeutic applications of these compounds in treating conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antibacterial and Antimicrobial Activities

Research focusing on heterocyclic compounds containing a sulfonamido moiety, similar to the structure of interest, has shown promising antibacterial activities. The synthesis of novel heterocyclic compounds aimed at expanding the range of antibacterial agents revealed several compounds with high antibacterial efficacy, highlighting the significance of such molecular frameworks in developing new antibacterial strategies (Azab et al., 2013).

Anti-Inflammatory, Analgesic, and Antioxidant Properties

A series of novel derivatives structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide was synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising biological activities, indicating their potential in the development of new therapeutic agents with minimized gastric toxicity (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibitory Activities

Sulfonamides, including compounds with similar structures to N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been investigated for their carbonic anhydrase inhibitory properties. These studies have demonstrated the effectiveness of such compounds in inhibiting human erythrocyte carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma and other disorders related to carbonic anhydrase activity (Büyükkıdan et al., 2017).

Cytotoxicity and Anticancer Activities

Research has explored the cytotoxic and carbonic anhydrase inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, revealing that these compounds exhibit selective cytotoxicity against tumor cell lines and potent inhibitory effects against carbonic anhydrase isoenzymes. These findings support the potential application of sulfonamide-based compounds in cancer therapy (Kucukoglu et al., 2016).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-5-20-14-7-6-13(8-12(14)9-15(20)21)18-24(22,23)16-10(2)17-19(4)11(16)3/h6-8,18H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXDZUVMCXOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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